Thallium(I) formate

Overview

Description

Thallium(I) formate, also known as Thallous formate or Formic acid, thallium (1+) salt, is a white crystalline solid . It is soluble in water and is one of numerous organo-metallic compounds .

Molecular Structure Analysis

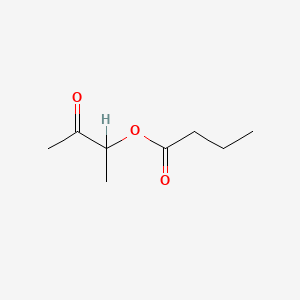

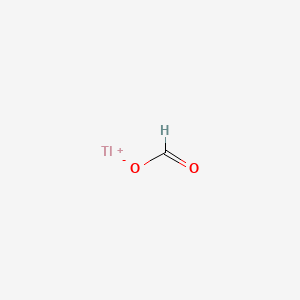

The molecular formula of Thallium(I) formate is CHO2Tl . The structure of thallium(I) formate aggregates in concentrated aqueous thallium(I) formate solutions has been investigated by the X-ray diffraction method .Physical And Chemical Properties Analysis

Thallium is a reactive metal. It oxidizes slowly in air, even at room temperature forming thallium (I) and thallium (III) oxides . In many of its physical properties, thallium resembles its neighbor, lead . It exists in two allotropic forms: α-thallium, hexagonal close-packed, stable at room temperature; and β-thallium, body-centered cubic, stable above 226°C .Scientific Research Applications

Structural Analysis

- Scientific Field : Chemistry

- Application Summary : Thallium(I) formate is used in structural analysis studies .

- Methods of Application : The structure of Thallium(I) formate aggregates in concentrated aqueous solutions was investigated by the X-ray diffraction method .

- Results : From the analysis of the X-ray diffraction data, Thallium(I) formate was found to be present as a tetramer Tl4(O2CH)4 .

Water Treatment

- Scientific Field : Environmental Science

- Application Summary : Thallium(I) formate is used in water treatment processes .

- Methods of Application : Amorphous hydrous titanium dioxide was synthesized by a facile precipitation method at room temperature, aiming to effectively remove Thallium(I) from water .

- Results : Under neutral pH conditions, the maximal Thallium(I) adsorption capacities of TiO2 I and TiO2 II are 302.6 and 230.3 mg/g, respectively .

Geological Studies

- Scientific Field : Geology

- Application Summary : Thallium isotopes can be used to calculate the magnitude of hydrothermal fluid circulation through ocean crust .

- Methods of Application : The subduction of marine ferromanganese sediments can be detected with Thallium isotopes in lavas erupted in subduction zone settings as well as in ocean island basalts .

- Results : This method provides insights into the geological processes occurring in the ocean crust .

Medical Imaging

- Scientific Field : Medicine

- Application Summary : Thallium compounds are utilized in cardiovascular imaging to detect heart diseases, and in various cancer detections .

- Methods of Application : Thallium is used as a probe to emulate the biological functions of alkali earth metal ions .

- Results : This application aids in the detection and diagnosis of various health conditions .

Infrared Optical Materials

- Scientific Field : Material Science

- Application Summary : Thallium bromide-iodide crystals have been used as infrared optical materials .

- Methods of Application : Thallium has also been used with sulfur, selenium or arsenic to produce low melting glasses which become fluid between 125-150 °C .

- Results : These glasses have properties at room temperatures similar to ordinary glasses and are said to be durable and insoluble in water .

Infrared Detection

- Scientific Field : Material Science

- Application Summary : Thallium(I) sulfide’s electrical conductivity changes with exposure to infrared light, making this compound useful in photoresistors . Thallium selenide has been used in bolometers for infrared detection .

- Methods of Application : Thallium is doped with selenium semiconductors to improve their performance .

- Results : This application aids in the detection of infrared radiation .

Manufacturing of Alloys

- Scientific Field : Metallurgy

- Application Summary : Thallium is used in the manufacturing of antifriction alloys (with Sn, Sb, and Pb), and low-freezing alloys (with Hg) .

- Methods of Application : Thallium is combined with other elements to form alloys .

- Results : These alloys have specific properties that make them useful in various industrial applications .

Low-Temperature Thermometers

- Scientific Field : Physics

- Application Summary : Thallium amalgam is used to manufacture low-temperature thermometers .

- Methods of Application : Thallium is combined with mercury to form an amalgam .

- Results : The resulting amalgam is used in thermometers that can measure very low temperatures .

Gamma Radiation Detection

- Scientific Field : Nuclear Physics

- Application Summary : Thallium is highly beneficial in detecting gamma radiation .

- Methods of Application : Thallium is used in radiation detection devices .

- Results : This application aids in the detection of gamma radiation .

High-Temperature Superconductivity

- Scientific Field : Physics

- Application Summary : Thallium is used in high-temperature superconductor materials .

- Methods of Application : Thallium is incorporated into superconducting materials .

- Results : This application aids in the development of high-temperature superconductors .

Catalyst for Cyclization Reactions

- Scientific Field : Organic Chemistry

- Application Summary : Thallium(I) formate is used as a catalyst for cyclization reactions .

- Methods of Application : In organic chemistry, cyclization reactions involve the formation of a cyclic structure from acyclic precursors, and thallium(I) formate can act as a catalyst to facilitate these reactions .

- Results : This application aids in the synthesis of cyclic organic compounds .

Cherenkov Radiation Material

- Scientific Field : Nuclear Physics

- Application Summary : Thallium(I) formate is used in Cherenkov radiation material .

- Methods of Application : Cherenkov radiation is electromagnetic radiation emitted when a charged particle passes through a dielectric medium at a speed greater than the phase velocity of light in that medium. Thallium(I) formate can be used in the materials that detect this radiation .

- Results : This application aids in the detection of Cherenkov radiation, which has numerous uses in particle physics .

Photocells

- Scientific Field : Electronics

- Application Summary : Thallium(I) sulfide’s electrical conductivity changes with exposure to infrared light, making this compound useful in photoresistors .

- Methods of Application : Thallium is used in the manufacture of photocells, which are devices that convert light energy into electrical energy .

- Results : This application aids in the development of devices that can detect and respond to light signals .

Selenium Rectifiers

- Scientific Field : Electronics

- Application Summary : Doping selenium semiconductors with thallium improves their performance, thus it is used in trace amounts in selenium rectifiers .

- Methods of Application : Thallium is added to selenium semiconductors to enhance their electrical properties .

- Results : This application aids in the development of more efficient electronic devices .

Safety And Hazards

Thallium(I) formate is classified as Acute toxicity, Oral (Category 2), H300 Acute toxicity, Inhalation (Category 2), H330 Specific target organ toxicity - repeated exposure (Category 2), H373 Long-term (chronic) aquatic hazard (Category 2), H411 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name |

thallium(1+);formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESISTHQAYQMRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl(CHO2), CHO2Tl | |

| Record name | thallium(I) formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Thallium(I) formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883629 | |

| Record name | Formic acid, thallium(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Thallium(I) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thallium(I) formate | |

CAS RN |

992-98-3 | |

| Record name | Thallium(I) formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, thallium(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)